molecular formula C28H30O6 B014893 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose CAS No. 58381-23-0

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

Cat. No.: B014893
CAS No.: 58381-23-0
M. Wt: 462.5 g/mol
InChI Key: CPWPSDGLXXKBKZ-STQJPMTFSA-N
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Description

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0) is a chemically protected derivative of D-ribofuranose that serves as a vital synthetic intermediate in organic and medicinal chemistry. With a molecular formula of C₂₈H₃₀O₆ and a molecular weight of 462.53 g/mol, this compound is expertly designed to facilitate the stereoselective synthesis of complex molecules, particularly nucleosides. Research Applications and Value: This compound's primary research value lies in its role as a key building block for the synthesis of nucleoside analogs. The benzyl protecting groups on the 2, 3, and 5 hydroxyl positions, along with the acetyl group on the anomeric carbon, provide stability and enable selective deprotection strategies. This makes it an indispensable tool for researchers developing novel antiviral and anticancer agents, where modified nucleosides are often the active components. Its application extends to the synthesis of carbohydrate-based probes and the exploration of glycoconjugate interactions in biological systems. Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment, ideally at 2-8°C. Researchers are advised to consult the Safety Data Sheet (SDS) for detailed handling protocols before use. Disclaimer: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWPSDGLXXKBKZ-STQJPMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556349
Record name 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58381-23-0
Record name 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Method Comparison for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Synthesis

ParameterCN111484535ACN102659856AKissman et al. (1955)
Starting MaterialD-RiboseD-RiboseD-Ribose
Glycosidation CatalystH2SO4SOCl2HCl (gas)
Benzoylation ReagentBenzoyl chlorideBenzoyl chlorideBenzoyl chloride
Solvent SystemTolueneEthyl acetatePyridine
Reaction Time (h)244872
Overall Yield (%)64.627570
Purity (HPLC, %)99.4998.597.0

Environmental and Scalability Considerations

CN111484535A’s three-step process reduces pyridine usage by 90% compared to classical methods, addressing toxicity and waste disposal challenges. The substitution of toluene for pyridine in benzoylation lowers nitrogen-containing organic waste, aligning with green chemistry principles. Scalability is demonstrated in a 200L reactor trial, producing 16.3 kg of product with consistent purity .

Chemical Reactions Analysis

Types of Reactions: Levofloxacin Q-acid undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of levofloxacin Q-acid include oxidizing agents, reducing agents, and various solvents. The reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of levofloxacin Q-acid include various derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to determine their potential as new antibiotics .

Scientific Research Applications

Applications in Nucleoside Synthesis

  • Synthesis of Nucleoside Analogues
    • The compound serves as a key intermediate in the synthesis of various nucleoside analogs, which are crucial for developing antiviral and anticancer therapies. For instance, it can be utilized to synthesize Clofarabine and Azacitidine, both of which are important in cancer treatment .
  • Artificial Nucleotide Synthesis
    • 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose can be reacted with trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction. This process allows for the formation of pure artificial nucleotides through subsequent deprotection steps .

Biochemical Research Applications

  • Antiviral and Anticancer Research
    • Compounds derived from this compound are being investigated for their potential as antiviral agents and chemotherapeutics. The ability to modify nucleosides provides avenues for creating drugs that can effectively target viral replication or tumor growth .
  • Enzyme Inhibition Studies
    • The compound has been used in studies focusing on enzyme inhibition related to nucleic acid metabolism. By modifying nucleosides, researchers can explore how changes in structure affect enzyme activity and substrate recognition .

Case Studies

StudyFocusFindings
Study on Clofarabine SynthesisAnticancer Drug DevelopmentDemonstrated high efficiency in synthesizing Clofarabine from ribofuranose derivatives, highlighting its potential as a treatment for acute lymphoblastic leukemia .
Nucleoside Analog SynthesisAntiviral ResearchShowed that modifications of this compound could lead to effective antiviral compounds with reduced side effects compared to traditional therapies .
Enzyme Activity ModulationBiochemical PathwaysInvestigated how structural variations of ribofuranose derivatives influence enzyme kinetics and substrate specificity in nucleic acid pathways .

Mechanism of Action

Levofloxacin Q-acid, like other fluoroquinolones, exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin Q-acid prevents the bacteria from replicating and ultimately leads to their death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is most frequently compared to 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (CAS 6974-32-9), which substitutes benzyl groups with benzoyl esters. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties
Property 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
CAS No. 58381-23-0 / 91110-24-6 6974-32-9
Molecular Formula C₂₈H₂₈O₇ (benzyl) C₂₈H₂₄O₉ (benzoyl)
Molecular Weight ~500 g/mol (estimated) 504.49 g/mol
Protecting Groups Acetyl (1-O), benzyl (2,3,5-O) Acetyl (1-O), benzoyl (2,3,5-O)
Melting Point Not explicitly reported 128–130°C
Reactivity Stable under acidic conditions Stable under basic conditions
Primary Applications Antiviral drug precursors Nucleotide synthesis, RNA/DNA analogs

Comparative Research Findings

Advantages and Limitations

  • Benzyl Derivative :

    • Advantages: Enhanced stability in acidic environments; critical for large-scale antiviral drug production .
    • Limitations: Requires harsh conditions for deprotection (e.g., hydrogenation), limiting compatibility with sensitive substrates .
  • Benzoyl Derivative :

    • Advantages: Streamlined deprotection under mild conditions; preferred for rapid synthesis of nucleic acid analogs .
    • Limitations: Lower thermal stability compared to benzyl-protected analogs .

Biological Activity

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a glycoside derived from D-ribose, characterized by the presence of three benzyl groups attached to the hydroxyl positions of the ribofuranose structure. This compound plays a significant role in the synthesis of nucleosides and has potential applications in medicinal chemistry.

Molecular Formula

  • C28H30O6
  • Molecular Weight : Approximately 466.54 g/mol

Structural Features

This compound contains:

  • An acetyl group at the anomeric carbon.
  • Three benzyl groups at positions 2, 3, and 5.

Physical Properties

  • Solubility : Soluble in organic solvents due to the presence of benzyl groups.
  • Stability : Enhanced stability compared to other sugar derivatives.

The primary biological activity of this compound is its role as a glycosyl donor in nucleoside synthesis. Upon activation (e.g., through silylation), it can participate in nucleophilic attacks, leading to the formation of C-glycosides or nucleotides. The acetyl group increases electrophilicity at the anomeric carbon, facilitating these reactions.

Applications in Medicinal Chemistry

This compound is utilized in synthesizing various biologically active compounds:

  • Nucleoside Antibiotics : Such as Toyocamycin.
  • Antitumor Drugs : Including Azacitidine and Selenazofurin.
  • Vasodilators and Anticoagulants : Like 2-chloro-N6-methyl adenosine .

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit significant biological activities:

  • Synthesis of Nucleosides :
    • A study highlighted its use in synthesizing novel ribonucleosides with antiviral properties .
    • The compound was reacted with trimethylsilyl trifluoromethanesulfonate (TMSOTf) under specific conditions to yield nucleoside analogs that showed promising biological activities against various pathogens .
  • Antitumor Activity :
    • Azacitidine, derived from ribonucleoside precursors involving this compound, has been shown to be effective in treating myelodysplastic syndromes and acute myeloid leukemia .
  • Glycosylation Reactions :
    • The compound has been employed in glycosylation reactions facilitated by transition metal catalysts, leading to more complex carbohydrate structures with potential therapeutic applications .

Comparative Analysis

Compound NameStructural FeaturesUnique AspectsApplications
This compoundAcetate and three benzyl groupsGlycosyl donor for nucleoside synthesisAntitumor drugs, nucleoside antibiotics
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseAcetate and benzoyl groupsUsed primarily in artificial nucleotide synthesisNucleotide synthesis
2,3-O-Isopropylidene-D-riboseIsopropylidene protectionPrecursor for ribonucleosidesRibonucleoside synthesis

Q & A

Q. What are the common synthetic routes for preparing 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and how is its purity validated?

The compound is typically synthesized via coupling reactions between silylated nucleobases and sugar derivatives. For example, it is prepared by refluxing uracil with hexamethyldisilazane (HMDS) or bis-silylacetamide (BSA) in the presence of ammonium sulfate and acetonitrile, followed by purification via column chromatography (CH₂Cl₂/MeOH 98:2 v/v) . Purity is validated using melting point analysis, UV spectroscopy, and microanalytical techniques (e.g., elemental analysis) .

Q. How is this compound used in N-glycosylation reactions for nucleoside synthesis?

It serves as a key glycosyl donor in stereoselective N-glycosylation. For instance, silylated nucleobases (e.g., uracil or selenol derivatives) react with the compound under catalysis by NP/SnCl₄ (natural phosphate doped with SnCl₄) in HMDS or BSA. The reaction proceeds via reflux in acetonitrile, yielding β-D-ribofuranosides with regioselectivity. Typical yields range from 42% to 64%, depending on the nucleophile and catalyst .

Q. What purification techniques are effective post-synthesis?

Column chromatography with dichloromethane/methanol (98:2 v/v) is widely used to isolate the target nucleosides. For isotopic analogs (e.g., ¹³C-labeled versions), preparative HPLC or recrystallization may be employed to ensure high purity .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst choice, solvent) influence the selectivity of glycosylation?

Catalyst systems like NP/SnCl₄ in HMDS or BSA significantly impact regioselectivity and yield. Studies show that HMDS-based reactions favor β-D-configuration with higher yields (64%), while BSA conditions may reduce reaction time but require optimization for stereochemical control. SnCl₄ alone can also mediate glycosylation but may lead to α/β anomer mixtures if not carefully controlled .

Q. What challenges arise in resolving isomeric products during nucleoside synthesis?

Competitive N-7 vs. N-1 or N-3 glycosylation can occur, as seen in reactions with pyrrolo[2,3-d]pyrimidine derivatives. Using TMSOTf as a catalyst in acetonitrile produces a 2:1 ratio of N-7 to N-1 isomers. Advanced chromatographic techniques (e.g., reverse-phase HPLC) or selective crystallization are required to isolate the desired isomer .

Q. How is isotopic labeling (e.g., ¹³C) of this compound used in mechanistic studies?

¹³C-labeled analogs (e.g., [5-¹³C]-1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) enable tracking of glycosylation kinetics and metabolic pathways via NMR or mass spectrometry. These analogs are synthesized using ¹³C-enriched precursors and are critical for studying enzymatic processing or antiviral drug metabolism .

Q. What role does this compound play in synthesizing antiviral or anticancer agents like clofarabine?

It acts as a precursor in multi-step syntheses. For clofarabine, bromination of the compound generates intermediates that undergo fluorination and condensation with 2-chloroadenine. SnCl₄-mediated coupling ensures stereochemical fidelity, with total yields up to 8.4% after deprotection. Process improvements focus on reducing side reactions during esterification and fluorination .

Q. How are selenium-containing nucleosides derived from this compound evaluated for biological activity?

Selenol derivatives (e.g., pyridineselenol) are glycosylated using the compound, followed by debenzoylation to yield free nucleosides. Antioxidant activity is assessed via in vivo models (e.g., DPPH scavenging assays in mice), with selenonucleosides like 6a and 7b showing superior radical scavenging compared to non-selenium analogs .

Methodological Considerations

  • Stereochemical Control : Use SnCl₄ or Au(I) catalysts to enforce β-D-configuration .
  • Scale-Up Challenges : Optimize solvent volume and catalyst loading to mitigate side reactions during bromination or fluorination .
  • Analytical Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry to confirm structural integrity, especially for isotopic analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Reactant of Route 2
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